4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 2-fluorobenzaldehyde, which reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-4-yl) (2-fluorophenyl) methanone: A compound with similar structural features but different functional groups.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a pyrazole ring fused to a pyridine ring, showing different biological activities.
Uniqueness
4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12FN3 |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-7-10(11(13)15(2)14-7)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3 |
InChI Key |
XIJWLBRLWXSJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2F)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.